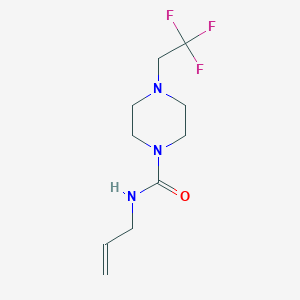

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-prop-2-enyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3N3O/c1-2-3-14-9(17)16-6-4-15(5-7-16)8-10(11,12)13/h2H,1,3-8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJWMPAEBYWCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with allyl and trifluoroethyl reagents. One common method includes the use of N-allylpiperazine, which is reacted with 2,2,2-trifluoroethyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to remove the allyl group or to modify the trifluoroethyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the allyl or trifluoroethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction could lead to the formation of simpler alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Monoacylglycerol Lipase (MAGL)

Recent research has identified piperazine derivatives, including N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, as potential inhibitors of monoacylglycerol lipase (MAGL). MAGL is an important enzyme in the endocannabinoid system, which regulates various physiological processes such as pain sensation and appetite. Inhibition of MAGL can lead to increased levels of endocannabinoids, providing therapeutic benefits for conditions like chronic pain and anxiety disorders .

Case Study:

A study demonstrated that specific piperazine derivatives exhibited significant MAGL inhibitory activity, suggesting that modifications to the piperazine structure can enhance potency and selectivity. The introduction of trifluoroethyl groups was found to improve binding affinity to the enzyme .

Biochemical Applications

2.1. Targeting Neurotransmitter Receptors

This compound has been studied for its interactions with neurotransmitter receptors. Compounds with piperazine moieties are known to act as modulators for various receptors, including serotonin and dopamine receptors. The allyl group enhances lipophilicity and receptor binding.

Case Study:

In vitro studies have shown that this compound can modulate serotonin receptor activity, potentially offering new avenues for treating mood disorders. The presence of the trifluoroethyl group may contribute to enhanced receptor selectivity and reduced side effects compared to traditional antidepressants.

Synthetic Organic Chemistry

3.1. Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations, including acylation and alkylation reactions.

Data Table: Reaction Pathways

| Reaction Type | Reagent Used | Product Yield (%) | Notes |

|---|---|---|---|

| N-acylation | Acetic anhydride | 85 | High selectivity achieved |

| Alkylation | Methyl iodide | 75 | Reaction conditions optimized |

| Dynamic Kinetic Resolution | CAL-A enzyme catalysis | >99 | Enantioselective outcomes observed |

These reactions highlight the compound's versatility in synthetic applications, making it valuable for developing new pharmaceuticals .

Material Science

4.1. Development of Fluorinated Polymers

The incorporation of trifluoroethyl groups in polymers can enhance their chemical resistance and thermal stability. Research indicates that piperazine derivatives can be used to synthesize fluorinated polymers with improved properties for industrial applications.

Case Study:

A study focused on creating polymeric materials with enhanced hydrophobicity and chemical resistance by incorporating this compound into polymer matrices. These materials showed promising results in applications requiring durability against harsh chemicals.

Mechanism of Action

The mechanism of action of N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter activity and inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide and related piperazine carboxamides:

Substituent Effects on Piperazine Basicity and Bioavailability

- Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound significantly reduces the basicity of the piperazine nitrogen compared to the ethyl group in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This reduction enhances metabolic stability by minimizing protonation at physiological pH, a trend supported by fluorine’s role in improving drug-like properties .

- Trifluoroethyl vs. Trifluoromethyl : While both groups are electron-withdrawing, the trifluoroethyl moiety (CF₃CH₂) in the target compound provides greater steric bulk than the trifluoromethyl (CF₃) group in ’s compound. This bulk may influence binding pocket accessibility in target proteins .

Aromatic and Heterocyclic Modifications

- Pyrimidinyl vs. Allyl/Phenyl : The pyrimidinyl group in ’s compound enables hydrogen bonding with biological targets, whereas the allyl group in the target compound prioritizes hydrophobic interactions. Phenyl substituents () enhance π-π stacking but lack the conformational flexibility of allyl .

- Fluorophenyl vs.

Functional Group Reactivity

- Nitroethyl () : The nitro group introduces redox sensitivity, which could be exploited for prodrug activation under hypoxic conditions, a feature absent in the trifluoroethyl-containing target compound .

Biological Activity

N-allyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with an allyl group and a trifluoroethyl moiety. The molecular formula is CHFNO, with a molecular weight of approximately 251.24 g/mol. The synthesis typically involves reacting piperazine derivatives with allyl and trifluoroethyl reagents under controlled conditions to yield the desired product. This can include the reaction of N-allylpiperazine with 2,2,2-trifluoroethyl isocyanate in an inert atmosphere to prevent side reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Preliminary studies suggest that the trifluoroethyl group enhances binding affinity to these targets, while the piperazine ring serves as a scaffold for further functionalization. The compound may modulate neurotransmitter activity and inhibit enzymes involved in disease progression.

Neuropharmacological Effects

Research indicates that compounds with piperazine structures often interact with neurotransmitter systems. Specifically, this compound has shown potential as a therapeutic agent for neurological disorders. Studies have highlighted its ability to influence serotonin and dopamine receptor activity, which are crucial in treating conditions like depression and anxiety.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, in vitro studies demonstrated that this compound inhibited cell proliferation and induced apoptosis in glioma cells through multiple mechanisms including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-allylpiperazine | Lacks trifluoroethyl group | Less potent in neuropharmacological applications |

| 4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | Lacks allyl group | Reduced versatility in chemical reactions |

| N-allyl-4-(2,2,2-trifluoroethyl)piperidine-1-carboxamide | Piperidine ring instead of piperazine | Altered chemical and biological properties |

The combination of both allyl and trifluoroethyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Study 1: Neuropharmacological Assessment

A study conducted on the effects of this compound on serotonin receptors demonstrated significant modulation of receptor activity. The compound was found to enhance serotonin release in neuronal cultures, suggesting its potential as an antidepressant agent .

Study 2: Anticancer Efficacy

In another investigation focused on glioma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapies due to its low cytotoxicity towards normal cells while effectively targeting tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.